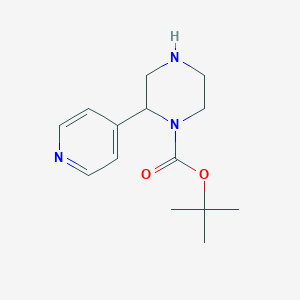

Tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13633305

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N3O2 |

|---|---|

| Molecular Weight | 263.34 g/mol |

| IUPAC Name | tert-butyl 2-pyridin-4-ylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-16-10-12(17)11-4-6-15-7-5-11/h4-7,12,16H,8-10H2,1-3H3 |

| Standard InChI Key | TWCPGLSBSIYETC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC=NC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC=NC=C2 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecular formula of tert-butyl 2-(pyridin-4-yl)piperazine-1-carboxylate is C₁₄H₂₁N₃O₂, with a molecular weight of 263.34 g/mol. Key structural features include:

-

A piperazine ring providing a six-membered diamine scaffold.

-

A pyridin-4-yl group at position 2, introducing aromaticity and potential for π-π interactions.

-

A tert-butyloxycarbonyl (Boc) group at position 1, serving as a protective moiety for amines during synthetic processes.

The pyridin-4-yl substituent distinguishes this compound from its 2-yl and 3-yl analogs, influencing electronic distribution and steric interactions. Comparative analysis with tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CN108558792B ) reveals that positional isomerism significantly impacts reactivity and binding affinities.

Table 1: Structural Comparison of Pyridylpiperazine Derivatives

| Compound | Pyridine Position | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| tert-Butyl 2-(pyridin-4-yl)piperazine-1-carboxylate | 4 | Boc, pyridin-4-yl | 263.34 |

| tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 3 | Boc, 6-aminopyridin-3-yl | 292.37 |

Synthetic Methodologies

Photocatalytic Synthesis

While no direct synthesis of tert-butyl 2-(pyridin-4-yl)piperazine-1-carboxylate is documented, the patent CN108558792B outlines a one-step photocatalytic method for synthesizing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This approach, utilizing acridine salt photocatalysts and blue LED irradiation, could theoretically be adapted for the 4-yl isomer by modifying starting materials.

Reaction Conditions:

-

Substrates: 2-aminopyridine (for 3-yl) or 4-aminopyridine (hypothetical for 4-yl).

-

Catalyst: Acridine salt (0.05–0.1 eq).

-

Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO, 0.5 eq).

-

Solvent: Anhydrous dichloroethane.

Challenges in 4-yl Isomer Synthesis

The absence of a 4-aminopyridine precursor in existing protocols necessitates alternative routes. Potential strategies include:

-

Metal-Catalyzed Coupling: Suzuki-Miyaura coupling between 4-bromopyridine and Boc-protected piperazine.

-

Nucleophilic Aromatic Substitution: Reacting 4-chloropyridine with piperazine under basic conditions.

Physicochemical Properties

Solubility and Stability

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF), while the pyridin-4-yl moiety may reduce aqueous solubility compared to aminopyridine derivatives. Stability under acidic conditions is limited due to Boc deprotection, requiring careful handling during synthesis.

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 2.1 (estimated) |

| Hydrogen Bond Donors | 1 (piperazine NH) |

| Hydrogen Bond Acceptors | 4 (pyridine N, two O in Boc) |

Industrial and Research Applications

Catalysis and Ligand Design

Pyridylpiperazines serve as ligands in transition-metal catalysis. The 4-yl isomer’s symmetry may favor coordination geometries in Pd- or Cu-catalyzed cross-couplings.

Drug Intermediate Synthesis

The Boc group enables selective deprotection for sequential functionalization, making this compound a versatile intermediate in multi-step syntheses.

Future Directions and Challenges

Knowledge Gaps

-

Synthetic Routes: Optimizing methods for 4-yl isomer synthesis.

-

Biological Profiling: Screening against antimicrobial and neurological targets.

-

Computational Modeling: Predicting binding modes with bacterial efflux pumps or neurotransmitter receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume